molecular formula C8H9ClO2S B1585252 2-Chloroethyl phenyl sulfone CAS No. 938-09-0

2-Chloroethyl phenyl sulfone

Cat. No. B1585252
CAS RN: 938-09-0
M. Wt: 204.67 g/mol
InChI Key: NUJGORANFDSMOL-UHFFFAOYSA-N
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Description

“2-Chloroethyl phenyl sulfone” is a chemical compound with the molecular formula C8H9ClO2S . It has an average mass of 204.674 Da and a mono-isotopic mass of 204.001175 Da . It is also known by other names such as [(2-Chloroethyl)sulfonyl]benzene .


Molecular Structure Analysis

The molecular structure of “2-Chloroethyl phenyl sulfone” consists of a benzene ring attached to a sulfonyl group (SO2), which is further connected to a 2-chloroethyl group (CH2CH2Cl) .


Physical And Chemical Properties Analysis

“2-Chloroethyl phenyl sulfone” is a solid at 20 degrees Celsius . It has a melting point of 53.0 to 56.0 degrees Celsius . The boiling point is 174 degrees Celsius at 7 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Chloroethyl phenyl sulfone serves as a key intermediate in the synthesis of various chemical compounds. The oxidative chlorination of 2-hydroxyethyl alkyl(phenyl) sulfides with chlorine in water yields 2-chloroethyl alkyl(phenyl) sulfones in high yield. This process demonstrates the generality of oxidative chlorination for producing vinyl sulfones through the dehydrohalogenation of 2-chloroethyl alkyl(phenyl) sulfones in the presence of bases, indicating its importance in chemical synthesis and modifications (Derzhinskii et al., 1976).

Protective Effects Against Toxicity

2-Chloroethyl phenyl sulfone derivatives have been studied for their protective effects against sulfur mustard toxicity, a compound known for its harmful effects on DNA and cell viability. Research on analogs such as DRDE-07, which is a derivative of 2-chloroethyl phenyl sulfide, showed significant protective efficacy against sulfur mustard toxicity in rat liver slices and in vivo models, highlighting its potential as a prophylactic agent against chemical threats (Bhattacharya et al., 2001).

Analytical Applications

The compound and its derivatives are also pivotal in analytical chemistry, as demonstrated by the development of a sensitive technique for analyzing 2-chloroethyl ethyl sulfide (a related sulfur mustard type compound) and its major decomposition by-products. This approach involves derivatization to novel chromophore-bearing phenylsulfonylfilimines, enabling their detection and quantitation through high-performance liquid chromatography, indicating its utility in environmental monitoring and forensic analyses (Bossle et al., 1984).

Catalytic and Material Science Applications

In material science and catalysis, 2-chloroethyl phenyl sulfone derivatives have been used to synthesize 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformations, showcasing the role of these compounds in facilitating complex chemical reactions that have applications in the development of new materials and catalysts (Xu et al., 2010).

Electrochemical and Fuel Cell Research

Research on sulfonated poly(phenylene oxide) (PPO) for applications in fuel cells and electrochemical devices highlights the importance of sulfonation chemistry, where 2-chloroethyl phenyl sulfone could potentially serve as a reagent or intermediate. The study of sulfonated PPO's solubility behavior and ionic conductivity underscores the relevance of such compounds in advancing the performance and efficiency of electrochemical systems (Chun-li et al., 2007).

Safety And Hazards

“2-Chloroethyl phenyl sulfone” is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is also suspected of causing genetic defects . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloroethylsulfonylbenzene
Source PubChem
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InChI

InChI=1S/C8H9ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJGORANFDSMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60239652
Record name ((2-Chloroethyl)sulphonyl)benzene
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloroethyl phenyl sulfone

CAS RN

938-09-0
Record name [(2-Chloroethyl)sulfonyl]benzene
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Record name ((2-Chloroethyl)sulphonyl)benzene
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Record name 2-Chloroethyl phenyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Shimizugawa, T Takahashi, M Ishii… - Organic Preparations …, 1990 - Taylor & Francis
Volume 22, No. 4 (1990) OPPI BRIEFS bromide (TBAB), in a two-phase system (benzene and water). Table 1 shows that the molar ratio of NaOH to h, the reaction temperature and time …
Number of citations: 6 www.tandfonline.com
DC Gupta, R Tank, U Pathak - Journal of Polymer Materials, 2011 - search.proquest.com
… In case of 2-chloroethyl phenyl sulfide get over oxidized to 2-chloroethyl phenyl sulfone. This by elimination of hydrochloric acid is converted to phenyl vinyl sulfone. In case of Sulfur …
Number of citations: 1 search.proquest.com
X Feng, Z Wang, N Bian, Z Wang - Inorganica Chimica Acta, 2007 - Elsevier
… 2-Chloroethyl phenyl sulfide oxidation yield 2-chloroethyl phenyl sulfone and phenyl vinyl sulfone. In ethyl phenyl sulfide oxidation, effects of complex and H 2 O 2 concentration and …
Number of citations: 14 www.sciencedirect.com
KR Brower, M Muhsin, HE Brower - Journal of the American …, 1976 - ACS Publications
… Theactivation volume for the reaction of 2-chloroethyl phenyl sulfone with acetate ion in … acetate in ethanol with 5 ml of 0.1 AT 2-chloroethyl phenyl sulfone in ethanol. The samples were …
Number of citations: 20 pubs.acs.org
SI Kang, CP Spears - Journal of medicinal chemistry, 1990 - ACS Publications
… In the data of NBP alkylation reactions in Table I, clear distinctions between 2-chloroethyl phenyl sulfone (1) and the selenone analogue 3 were found in terms of reactivity and probable …
Number of citations: 11 pubs.acs.org
M Boddaert, P Bianchi, DV Silva-Brenes, A Musina… - Green …, 2023 - pubs.rsc.org
… Methyl phenyl sulfide (1a), methyl phenyl sulfone (3a), dipropyl sulfide (1b), dipropyl sulfone (3b), 2-chloroethyl phenyl sulfide (CEPS), 2chloroethyl phenyl sulfone (CEPSO2), 2-…
Number of citations: 4 pubs.rsc.org
L Field - Journal of the American Chemical Society, 1956 - ACS Publications
… (d) 2-Chloroethyl Phenyl Sulfone (X).—X was …
Number of citations: 16 pubs.acs.org
HW Herrmann, I Henins, J Park, GS Selwyn - Physics of plasmas, 1999 - pubs.aip.org
… Tentatively identified compounds include 2-chloroethyl phenyl sulfone (C6H5SO2CH2CH2Cl) and Phenyl vinyl sulfone (C6H5SO2CHCH2). The results of exposures involving the VX …
Number of citations: 538 pubs.aip.org
T Durst, KC Tin, MJV Marcil - Canadian Journal of Chemistry, 1973 - cdnsciencepub.com
PhS(O)(CH 2 ) n CH 2 OH(n = 1–3) react with sulfuryl chloride at −78 or 0 in methylene chloride to give the corresponding PhSO 2 (CH 2 ) n CH 2 Cl. Evidence is presented that cyclic …
Number of citations: 32 cdnsciencepub.com
AL Roberts, PM Gschwend - Environmental Science & Technology, 1991 - ACS Publications
Thedehydrochlorination of pentachloroethane to tetrachloroethylene was investigated to gain insight into mechanisms of hexachloroethane reduction as well as structure-reactivity …
Number of citations: 56 pubs.acs.org

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